2-Hydroxy-5-iodonicotinic acid

Catalog No.
S682314
CAS No.
390360-97-1
M.F
C6H4INO3
M. Wt
265.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxy-5-iodonicotinic acid

CAS Number

390360-97-1

Product Name

2-Hydroxy-5-iodonicotinic acid

IUPAC Name

5-iodo-2-oxo-1H-pyridine-3-carboxylic acid

Molecular Formula

C6H4INO3

Molecular Weight

265.01 g/mol

InChI

InChI=1S/C6H4INO3/c7-3-1-4(6(10)11)5(9)8-2-3/h1-2H,(H,8,9)(H,10,11)

InChI Key

WIUHBFOGCTVLEH-UHFFFAOYSA-N

SMILES

C1=C(C(=O)NC=C1I)C(=O)O

Canonical SMILES

C1=C(C(=O)NC=C1I)C(=O)O

2-Hydroxy-5-iodonicotinic acid, with the chemical formula C6_6H4_4INO3_3 and a molecular weight of 265.01 g/mol, is a derivative of nicotinic acid characterized by the presence of a hydroxyl group at the 2-position and an iodine atom at the 5-position. This compound is notable for its unique chemical properties, influenced by the iodine substitution, which enhances its reactivity and potential applications in organic synthesis and biochemical research .

  • Substitution Reactions: The iodine atom at the 5-position can be replaced with different functional groups using reagents such as sodium azide or potassium cyanide under mild conditions.
  • Oxidation Reactions: The hydroxyl group at the 2-position can be oxidized to form a carbonyl group, utilizing oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction Reactions: The carboxylic acid group can be reduced to form an alcohol, typically employing reducing agents such as lithium aluminum hydride or sodium borohydride .

Major Products Formed

  • From Substitution: 2-Hydroxy-5-azidonicotinic acid or 2-Hydroxy-5-cyanonicotinic acid.
  • From Oxidation: 2-Oxo-5-iodonicotinic acid.
  • From Reduction: 2-Hydroxy-5-iodonic alcohol.

The synthesis of 2-Hydroxy-5-iodonicotinic acid typically involves the hydrolysis of methyl 2-chloro-5-iodonicotinate. The procedure includes:

  • Dissolving methyl 2-chloro-5-iodonicotinate (3.0 g, 10.7 mmol) in a mixture of tetrahydrofuran (20 mL) and water (7 mL).
  • Adding lithium hydroxide monohydrate (1.3 g, 32.2 mmol) and stirring at 50°C for 16 hours.
  • Concentrating the mixture under reduced pressure to remove tetrahydrofuran.
  • Adjusting the pH to 6 using aqueous hydrochloric acid.
  • Collecting the precipitate by filtration and washing with water (10 mL).
  • Concentrating the solid in a vacuum to yield approximately 2.5 g (91% yield) of the target compound .

2-Hydroxy-5-iodonicotinic acid has several applications across various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing other complex organic molecules.
  • Biochemical Research: Its unique structure allows it to function in studies related to enzyme inhibition and protein interactions.
  • Pharmaceutical Development: The compound may have potential uses in drug synthesis, particularly in developing therapeutics targeting nicotinic pathways .

Several compounds share structural similarities with 2-Hydroxy-5-iodonicotinic acid:

  • 2-Hydroxy-5-bromonicotinic acid
  • 2-Hydroxy-5-chloronicotinic acid
  • 2-Hydroxy-5-fluoronicotinic acid

Uniqueness

The uniqueness of 2-Hydroxy-5-iodonicotinic acid lies in its iodine atom substitution, which significantly affects its molecular weight and reactivity compared to its analogs. This property makes it particularly valuable in organic synthesis and biochemical research contexts, where iodine's presence can enhance specific reaction pathways and biological interactions.

XLogP3

0.7

Wikipedia

2-Hydroxy-5-iodonicotinic acid

Dates

Modify: 2023-08-15

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